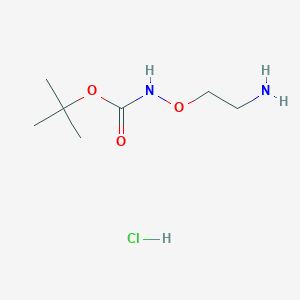

Carbamic acid, N-(2-aminoethoxy)-, 1,1-dimethylethyl ester, hydrochloride (1:1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbamic acid, N-(2-aminoethoxy)-, 1,1-dimethylethyl ester, hydrochloride (1:1) is a chemical compound that has been widely used in scientific research. It is a hydrochloride salt of the ester of carbamic acid and 2-aminoethanol. The compound is also known as AEE788 and has been used in various studies related to cancer research, angiogenesis, and signal transduction pathways.

Aplicaciones Científicas De Investigación

Synthesis and Application in Drug Development

Carbamic acid, specifically its derivatives, plays a critical role in the synthesis of pharmaceuticals. For instance, a specific chiral intermediate, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester, has been prepared for the total synthesis of HIV protease inhibitors like Atazanavir and BMS-186318. These processes often involve diastereoselective microbial reduction using various microbial cultures, including Rhodococcus, Brevibacterium, and Hansenula strains. This method has achieved high yields and enantiomeric excess, indicating its effectiveness in producing high-purity chiral alcohols necessary for drug development (Patel, Chu, & Mueller, 2003); (Patel et al., 1997).

Carbamic Acid Esters as Ammonia Equivalents

Carbamic acid esters, such as 2-trimethylsilylethyl ester, have been identified as effective ammonia equivalents in the palladium-catalyzed amination of aryl halides. This discovery is significant as it enables the preparation of anilines, which are crucial in pharmaceutical chemistry, particularly in developing compounds with sensitive functional groups (Mullick et al., 2010).

Role in the Synthesis of Antihypertensive Drugs

The synthesis of chiral intermediates for antiviral and antihypertensive drugs also involves the use of carbamic acid derivatives. Specifically, the preparation of chiral l-6-hydroxy norleucine, an intermediate in antihypertensive drug synthesis, utilizes carbamic acid esters. This demonstrates the compound's versatility in synthesizing various pharmacologically active molecules (Patel, 1999).

Prodrug Development

Carbamic acid esters have been explored as potential prodrug forms, aiming to protect parent phenols against first-pass metabolism. Their stability and reactivity in different pH environments and in the presence of enzymes like butyrylcholinesterase and acetylcholinesterase have been a subject of interest. This research has implications for the development of more effective pharmaceuticals (Hansen, Faarup, & Bundgaard, 1991).

Synthesis of Hydroxamic Acids

Carbamic acid derivatives have also been used in the synthesis of hydroxamic acids, which are significant chelators of hard metal ions like Fe(III). These compounds find applications in therapeutic, diagnostic, and separation chemistry, highlighting the compound's utility in diverse scientific domains (Liu, Jacobs, & Gopalan, 2009).

Propiedades

IUPAC Name |

tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3.ClH/c1-7(2,3)12-6(10)9-11-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNXDZSSQZYECN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2366755.png)

![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)

![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)

![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)

![Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B2366765.png)